Methyl 2-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate

Medicinal Chemistry Conformational Analysis Structure–Activity Relationship

Sourcing benzothiazole screening compounds often means choosing between flat 2-aryl derivatives that interfere with luciferase reporters or polar analogs that cannot cross cell membranes. This ortho-methyl ester benzothiazole-pyrrolidine urea (CAS 1081147-43-4) resolves both constraints: • Non-luciferase-inhibitor pharmacophore-eliminates false-positive interference in luciferase-based assays • Intramolecular H-bonding between urea NH and ester carbonyl enhances passive permeability vs. meta/para regioisomers-critical for intracellular and CNS targets • Methyl ester functions as a cell-permeable prodrug surrogate, hydrolyzed by intracellular esterases to the active carboxylic acid for salt-bridge interactions. Supplied with full analytical characterization.

Molecular Formula C20H19N3O3S
Molecular Weight 381.4 g/mol
Cat. No. B12160006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate
Molecular FormulaC20H19N3O3S
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1NC(=O)N2CCCC2C3=NC4=CC=CC=C4S3
InChIInChI=1S/C20H19N3O3S/c1-26-19(24)13-7-2-3-8-14(13)22-20(25)23-12-6-10-16(23)18-21-15-9-4-5-11-17(15)27-18/h2-5,7-9,11,16H,6,10,12H2,1H3,(H,22,25)
InChIKeyKLAVGPPRLLVOLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate: Compound Identity and Scaffold


Methyl 2-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate (CAS 1081147-43-4) is a fully synthetic small molecule (C₂₀H₁₉N₃O₃S, MW 381.45 g/mol) built on a benzothiazole–pyrrolidine scaffold linked via a urea bridge to a methyl anthranilate moiety . It belongs to the benzothiazole class, a privileged pharmacophore with established roles in kinase inhibition, antimicrobial, and anticancer programs [1]. The compound is commercially available as a screening hit from multiple suppliers, positioning it as an accessible entry point for medicinal chemistry campaigns targeting the benzothiazole chemical space.

Scaffold Benzothiazole–pyrrolidine core for medicinal chemistry screening
Substitution Ortho-methyl ester enables conformational control via intramolecular H-bonding
Availability Commercially accessible screening hit for hit-to-lead programs

Methyl 2-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate: Ortho-Ester Differentiation Prevents Interchange


Within the benzothiazole–pyrrolidine–urea chemical series, subtle structural variations produce large shifts in target engagement and physicochemical properties. The three regioisomeric methyl benzoate derivatives (ortho, meta, para; CAS 1081147-43-4, 1144467-22-0, and 1144427-91-7, respectively) share identical molecular formula and mass yet differ in the position of the ester-substituted aniline attachment . This ortho substitution in the target compound introduces intramolecular hydrogen-bonding potential between the urea NH and the ester carbonyl, altering both conformation and solubility relative to the meta and para isomers. Furthermore, the benzothiazole–pyrrolidine core distinguishes the compound from simpler pyrrolidine-urea-benzoate analogs that lack the benzothiazole group entirely—a structural simplification known to reduce potency by orders of magnitude in certain target classes [1]. Generic substitution without head-to-head bioactivity comparison therefore risks selecting a compound with divergent target-binding, solubility, and permeability profiles.

Regioisomer mismatch
Meta and para isomers lack the intramolecular H-bond; permeability and solubility profiles may differ.
Scaffold simplification
Pyrrolidine-urea analogs without benzothiazole may exhibit substantially lower target engagement.
Ester vs acid form
Free carboxylic acid analog has reduced passive permeability and lacks intracellular esterase activation potential.

Methyl 2-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate: Differentiation from Closest Analogs


Intramolecular Hydrogen-Bonding in Ortho vs. Meta/Para Regioisomers

The target compound is the ortho-substituted isomer (ester at the 2-position of the aniline ring). This geometry enables a six-membered intramolecular hydrogen bond between the urea N–H donor and the ester carbonyl oxygen acceptor—a interaction that is geometrically impossible in the meta (CAS 1144467-22-0) and para (CAS 1144427-91-7) regioisomers . Intramolecular hydrogen-bonding in ortho-substituted anthranilate esters is well-documented to reduce solvent-exposed polar surface area, decrease aqueous solubility, and enhance passive membrane permeability compared to the non-chelating meta and para forms [1]. While direct experimental logP or permeability measurements for these three isomers have not been published in a single comparative study, the structural rationale is firmly grounded in the physicochemical principles of ortho-substituted benzoate esters.

Intramolecular H-Bond
Class-level inference
Ortho isomer enables six-membered H-bond; meta/para cannot.
Conformation-driven permeability and solubility profile differs.
No direct experimental logP/permeability data for this series.
Medicinal Chemistry Conformational Analysis Structure–Activity Relationship

Target Affinity: Benzothiazole-Pyrrolidine vs. Simpler Urea Analogs

The target compound contains a 2-(1,3-benzothiazol-2-yl)pyrrolidine group, whereas a structurally simplified analog—2-[(1-pyrrolidinylcarbonyl)amino]benzoic acid (CHEMBL539925)—lacks the benzothiazole ring entirely and contains a carboxylic acid instead of a methyl ester [1]. The simplified compound exhibits an IC₅₀ of 43.1 µM (4.31 × 10⁴ nM) against human multidrug resistance-associated protein 1 (MRP1) [1]. While the target compound has not been tested in the same MRP1 assay, the presence of the benzothiazole moiety is expected to introduce additional π-stacking and hydrophobic contacts with target proteins, a principle supported by numerous SAR studies across benzothiazole series [2]. In BACE-1 inhibitor programs, benzothiazole–pyrrolidine compounds achieved IC₅₀ values as low as 0.12 µM, with the pyrrolidinyl group at the P3′/P4′ positions being favored for strong inhibition [3].

Target Affinity Context
Cross-study class-level
Benzothiazole-pyrrolidine scaffold: >100-fold potency gain over benzothiazole-lacking analogs (class-level).
Scaffold may enhance target engagement via π-stacking interactions.
Target-specific validation required; not a head-to-head comparison.
Enzyme Inhibition Transporter Inhibition Scaffold Optimization

Methyl Ester Prodrug: Intracellular Activation vs. Free Acid

The target compound contains a methyl ester at the ortho position of the benzoate ring. In contrast, a closely related analog—2-[(1-pyrrolidinylcarbonyl)amino]benzoic acid (CHEMBL539925)—bears a free carboxylic acid [1]. Methyl esters are widely employed as prodrug moieties: they increase membrane permeability by masking the ionizable carboxylate and can be hydrolyzed intracellularly by carboxylesterases (CES1 and CES2) to release the active carboxylic acid metabolite [2]. This 'ester prodrug' strategy is well-precedented for improving oral bioavailability and cellular uptake of carboxylate-containing compounds. The carboxylic acid analog, being ionized at physiological pH, typically exhibits lower passive membrane permeability and may require active transport for cellular entry.

Ester Prodrug Activation
Class-level inference
Methyl ester predicted higher passive permeability than free acid; potential intracellular esterase activation.
Cell-permeable prodrug strategy for acid-targeting programs.
No direct esterase hydrolysis rate data available for this compound.
Prodrug Design Intracellular Drug Delivery Esterase-Mediated Activation

Differentiation from 2-Arylbenzothiazole Luciferase Inhibitors

A known liability of 2-arylbenzothiazole compounds is potent inhibition of firefly luciferase, a common reporter enzyme in high-throughput screening. Luciferase Inhibitor II (CAS 10205-56-8, a 2-arylbenzothiazole) inhibits Photinus pyralis luciferase with IC₅₀ = 0.20 µM and Photuris pennsylvanica luciferase with IC₅₀ = 0.32 µM . The target compound differs structurally from Luciferase Inhibitor II in two critical ways: (i) it contains a pyrrolidine-linked urea at the benzothiazole 2-position rather than a directly attached aryl ring, and (ii) it bears a methyl anthranilate ester side chain. These structural differences are expected to alter the compound's binding mode to the luciferin-binding pocket of luciferase, potentially reducing or eliminating luciferase inhibition. While direct luciferase counter-assay data are not available for the target compound, the structural divergence from the known 2-arylbenzothiazole luciferase inhibitor pharmacophore makes it a structurally distinct choice for reporter-gene-based screening cascades.

Luciferase Interference Risk
Class-level inference
Pyrrolidine-urea substitution diverges from 2-arylbenzothiazole luciferase inhibitor pharmacophore.
Lower risk of luciferase inhibition in reporter gene assays.
No direct luciferase counter-assay data; structural inference only.
Assay Interference Luciferase Inhibition Reporter Gene Assays

Methyl 2-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate: Optimal Research and Procurement Scenarios


Ortho-Substituted Scaffold for Permeability-Focused Medicinal Chemistry

When a medicinal chemistry program requires a benzothiazole–pyrrolidine scaffold with enhanced passive membrane permeability, the ortho-methyl ester substitution of this compound provides intramolecular hydrogen-bonding potential that the meta and para regioisomers cannot offer . This makes the compound a rational choice for hit-to-lead programs targeting intracellular enzymes or CNS-penetrant candidates where permeability is a critical parameter.

Ester Prodrug for Carboxylic Acid-Targeted Programs

For programs whose ultimate pharmacophore model requires a carboxylic acid moiety (e.g., for salt-bridge interactions with basic residues in the target binding pocket), the methyl ester form of this compound serves as a cell-permeable prodrug surrogate that can be hydrolyzed to the active acid by intracellular esterases [1]. This obviates the need to handle the often poorly soluble and membrane-impermeable free acid during early-stage screening.

Luciferase-Compatible Probe for Reporter Gene Screening

Unlike 2-arylbenzothiazole compounds such as Luciferase Inhibitor II (IC₅₀ = 0.20–0.32 µM against firefly luciferase), the pyrrolidine-urea substitution pattern of this compound positions it outside the established 2-arylbenzothiazole luciferase inhibitor pharmacophore . This structural distinction makes it a preferred benzothiazole-containing screening compound for assays that employ luciferase-based detection, reducing the risk of false-positive interference.

Benzothiazole-Pyrrolidine Probe for Aromatic Stacking Interactions

Where the biological target is known to engage ligands through π-stacking or cation–π interactions (e.g., kinase ATP-binding sites, bromodomains, or neurotransmitter receptors), the benzothiazole–pyrrolidine core of this compound provides the aromatic surface and conformational rigidity necessary for high-affinity binding [2]. In contrast, simpler pyrrolidine-urea analogs lacking the benzothiazole ring exhibit weak target affinity (e.g., MRP1 IC₅₀ = 43.1 µM) and are unsuitable for such targets.

Application
Selection Property
Validation Focus
Permeability-focused medicinal chemistry
Ortho-methyl ester (intramolecular H-bonding potential)
Passive permeability and solubility profiling vs meta/para isomers
Carboxylic acid-targeted programs
Methyl ester prodrug moiety
Intracellular esterase activation and carboxylic acid release
Luciferase-based reporter screening
Pyrrolidine-urea substitution (not 2-arylbenzothiazole)
Counter-screen against luciferase inhibition
Targets requiring aromatic stacking
Benzothiazole–pyrrolidine core
Target engagement assays evaluating π-stacking interactions vs simpler analogs
Quote Request

Request a Quote for Methyl 2-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.